![molecular formula C18H24O2S B11942072 [4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene CAS No. 73301-16-3](/img/structure/B11942072.png)
[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE is an organic compound with the molecular formula C18H24O2S This compound is characterized by a sulfonyl group attached to a benzene ring, which is further connected to a cyclohexene ring substituted with a methyl-pentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methyl-Pentenyl Group: The methyl-pentenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using sulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of [[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclohexene and benzene rings provide structural stability and facilitate binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl-pentenyl group.
Benzene, [[4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]sulfonyl]-: A closely related compound with slight variations in the substituents.
Uniqueness
[[4-(4-METHYL-3-PENTENYL)-3-CYCLOHEXEN-1-YL]SULFONYL]BENZENE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73301-16-3 |
|---|---|
Molekularformel |
C18H24O2S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]sulfonylbenzene |
InChI |
InChI=1S/C18H24O2S/c1-15(2)7-6-8-16-11-13-18(14-12-16)21(19,20)17-9-4-3-5-10-17/h3-5,7,9-11,18H,6,8,12-14H2,1-2H3 |
InChI-Schlüssel |
XFJZNCBKJHAYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)S(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



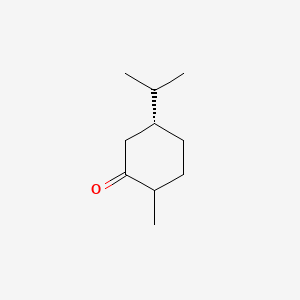
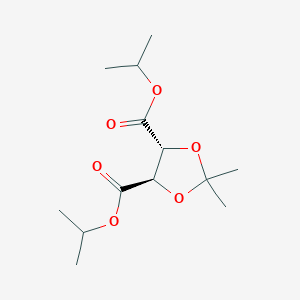
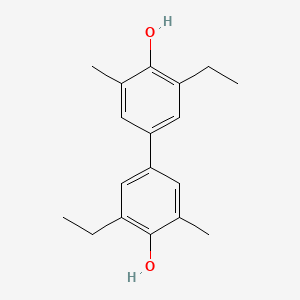
methanone](/img/structure/B11942024.png)
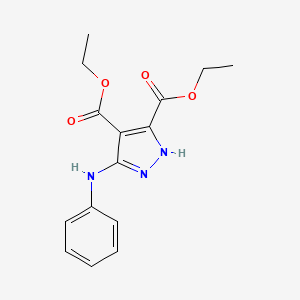
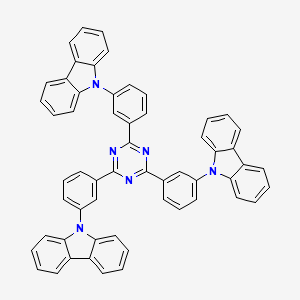
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
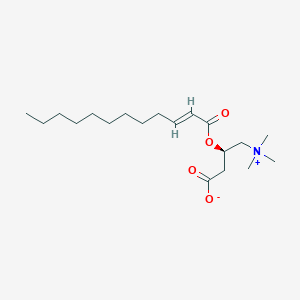


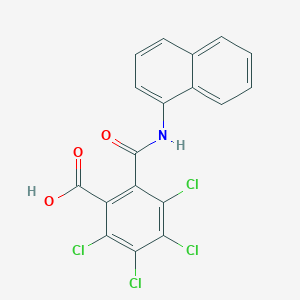
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)
![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
